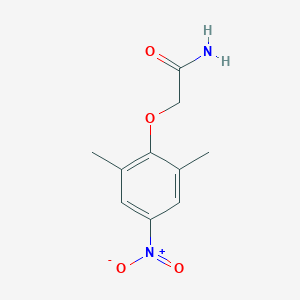

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide

Description

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide is a nitroaromatic acetamide derivative characterized by a phenoxy backbone substituted with two methyl groups at the 2- and 6-positions and a nitro group at the 4-position. The acetamide moiety is linked to the phenoxy group via a methylene bridge.

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(2,6-dimethyl-4-nitrophenoxy)acetamide |

InChI |

InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)4-7(2)10(6)16-5-9(11)13/h3-4H,5H2,1-2H3,(H2,11,13) |

InChI Key |

LSEUZQOQCBLIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)N)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide typically involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

Major Products Formed

Reduction: 2-(2,6-Dimethyl-4-aminophenoxy)acetamide.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide and related compounds:

Key Observations:

However, nitro groups may also confer toxicity, as seen in analogs like 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide . Methyl vs. Chloro Substituents: Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier chloro or ethyl groups (e.g., alachlor), possibly enhancing solubility or metabolic stability .

Synthetic Routes: The target compound likely requires a multi-step synthesis involving nitration of a dimethylphenol precursor followed by coupling with an acetamide moiety, similar to methods for 2-Cyano-N-(2-nitro-phenyl)-acetamide . In contrast, alachlor and related herbicides are synthesized via alkylation of chloroacetamide intermediates with substituted anilines, highlighting divergent synthetic strategies for agrochemicals vs. pharmaceuticals .

Research Findings and Contrasts

- Agrochemical vs. Pharmaceutical Potential: While alachlor and pretilachlor (from ) are established herbicides, nitro-substituted acetamides like the target compound are less documented in agrochemical contexts. Instead, nitro groups in acetamides are more frequently associated with antimicrobial or anticancer research, as seen in benzothiazole derivatives .

Thermodynamic Stability :

Compounds with methoxy or ethoxy substituents (e.g., N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide in ) exhibit higher crystallinity and stability compared to nitro-substituted analogs, which may degrade under UV light or acidic conditions .Yield and Scalability : The 82% yield reported for 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide synthesis suggests that halogenated nitroacetamides can be efficiently produced, whereas methyl-substituted analogs may require optimized conditions due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.